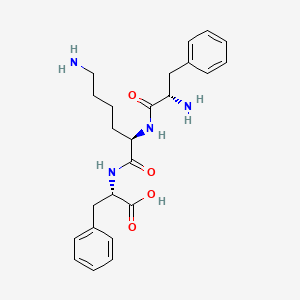

Phenylalanyl-lysyl-phenylalanine

Descripción

Structure

3D Structure

Propiedades

Número CAS |

63472-64-0 |

|---|---|

Fórmula molecular |

C24H32N4O4 |

Peso molecular |

440.5 g/mol |

Nombre IUPAC |

(2S)-2-[[(2R)-6-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]hexanoyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C24H32N4O4/c25-14-8-7-13-20(27-22(29)19(26)15-17-9-3-1-4-10-17)23(30)28-21(24(31)32)16-18-11-5-2-6-12-18/h1-6,9-12,19-21H,7-8,13-16,25-26H2,(H,27,29)(H,28,30)(H,31,32)/t19-,20+,21-/m0/s1 |

Clave InChI |

KLXQWABNAWDRAY-HBMCJLEFSA-N |

SMILES isomérico |

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@H](CCCCN)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)N |

SMILES canónico |

C1=CC=C(C=C1)CC(C(=O)NC(CCCCN)C(=O)NC(CC2=CC=CC=C2)C(=O)O)N |

Origen del producto |

United States |

Synthetic Methodologies for Phenylalanyl Lysyl Phenylalanine and Its Structural Analogues

Solid-Phase Peptide Synthesis (SPPS) Strategies

Solid-phase peptide synthesis is a cornerstone of modern peptide chemistry, allowing for the efficient and controlled assembly of peptide chains on a solid support. lifetein.comresearchgate.net This method involves the sequential addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin. smolecule.com

Two primary orthogonal protection strategies dominate SPPS: the Fmoc/tBu and the Boc/Bzl schemes. lifetein.compeptide.com Orthogonality ensures that the protecting groups for the α-amino group and the amino acid side chains can be removed under different conditions, preventing unwanted side reactions. biosynth.com

Fmoc/tBu Strategy: This is the most widely used method due to its milder deprotection conditions. lifetein.com The N-terminal α-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, while the side chains of reactive amino acids are protected by acid-labile groups such as tert-butyl (tBu). peptide.combiosynth.com The Fmoc group is typically removed using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). lifetein.com

Boc/Bzl Strategy: In this scheme, the α-amino group is protected by the acid-labile tert-butoxycarbonyl (Boc) group, and side chains are protected by benzyl (B1604629) (Bzl)-based groups. peptide.commasterorganicchemistry.com The Boc group is removed with a moderately strong acid like trifluoroacetic acid (TFA), while the final cleavage of the peptide from the resin and removal of side-chain protecting groups requires a very strong acid, such as hydrofluoric acid (HF). peptide.compeptide.com

Table 1: Comparison of Fmoc/tBu and Boc/Bzl Protection Strategies

| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy |

| N-α-Protecting Group | Fmoc (9-fluorenylmethyloxycarbonyl) | Boc (tert-butoxycarbonyl) |

| Deprotection Condition | Base (e.g., 20% piperidine in DMF) lifetein.com | Acid (e.g., TFA) masterorganicchemistry.com |

| Side-Chain Protection | Acid-labile (e.g., tBu, Trt) peptide.com | Acid-labile (e.g., Bzl) masterorganicchemistry.com |

| Final Cleavage | Mild acid (e.g., TFA) peptide.com | Strong acid (e.g., HF) peptide.com |

| Advantages | Milder conditions, easier handling. masterorganicchemistry.com | Can be superior for long or difficult sequences. peptide.com |

| Disadvantages | Potential for aggregation in long peptides. peptide.com | Requires harsh and hazardous reagents (HF). peptide.com |

The formation of the peptide bond between amino acids is a critical step that requires high efficiency to ensure a good yield of the final product. americanpeptidesociety.org Inefficient coupling can lead to deletion sequences, which are difficult to separate from the target peptide. gyrosproteintechnologies.com

Coupling Reagents: A variety of coupling reagents are used to activate the carboxylic acid group of the incoming amino acid, facilitating its reaction with the free amine of the resin-bound peptide. Common classes of coupling reagents include:

Carbodiimides: such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma Pure to improve efficiency and reduce racemization. americanpeptidesociety.orgcreative-peptides.comjpt.com

Uronium/Aminium Salts: such as HATU, HBTU, and HCTU, are highly efficient and are often the preferred choice for difficult couplings. americanpeptidesociety.orgcreative-peptides.comjpt.com

Phosphonium Salts: like PyBOP, also offer high coupling efficiency. jpt.com

Minimizing Racemization: Racemization, the loss of stereochemical integrity at the α-carbon of the amino acid, is a significant challenge, particularly for amino acids like phenylalanine. americanpeptidesociety.orgnih.gov This can occur during the activation and coupling steps. americanpeptidesociety.org Strategies to minimize racemization include:

The use of additives like HOBt or Oxyma Pure. americanpeptidesociety.orgcreative-peptides.com

Careful selection of coupling reagents; for instance, DIC/Oxyma is considered a mild combination that can reduce racemization. nih.gov

Controlling the reaction temperature and time. creative-peptides.com

The choice of resin is crucial as it determines the C-terminal functionality of the peptide and the conditions required for final cleavage. gyrosproteintechnologies.com For the synthesis of a peptide with a C-terminal carboxylic acid, such as Phenylalanyl-lysyl-phenylalanine, a Wang resin or a 2-chlorotrityl chloride resin would be suitable choices when using the Fmoc/tBu strategy. creative-peptides.comiris-biotech.de

Cleavage: The final step in SPPS is the cleavage of the peptide from the resin and the simultaneous removal of the side-chain protecting groups. sigmaaldrich.com For the Fmoc/tBu strategy, this is typically achieved using a cleavage cocktail containing a strong acid, most commonly trifluoroacetic acid (TFA). sigmaaldrich.com Scavengers are added to this cocktail to trap the reactive carbocations generated during the deprotection of side chains, preventing unwanted modifications of sensitive amino acids like tryptophan, methionine, and tyrosine. sigmaaldrich.com A common cleavage cocktail is a mixture of TFA, water, and triisopropylsilane (B1312306) (TIS). sigmaaldrich.com For peptides containing arginine protected with Mtr, a more complex and malodorous cocktail like Reagent K (TFA/water/phenol/thioanisole/EDT) might be necessary for complete deprotection. sigmaaldrich.com

Solution-Phase Peptide Synthesis Approaches

Before the advent of SPPS, peptides were synthesized in solution, a technique known as solution-phase peptide synthesis (LPPS). masterorganicchemistry.comlibretexts.org While largely supplanted by SPPS for routine synthesis, solution-phase methods remain valuable, particularly for the large-scale synthesis of short peptides or when SPPS is not feasible. libretexts.org

The core principle of solution-phase synthesis involves the coupling of protected amino acids or peptide fragments in a suitable solvent. nih.gov Purification of the intermediate products is typically required after each coupling step, often involving techniques like extraction and crystallization. nih.gov A key challenge in this approach is maintaining the solubility of the growing peptide chain. The Group-Assisted Purification (GAP) strategy is a more recent development that simplifies purification by avoiding chromatography. nih.gov Coupling reagents like TBTU and T3P® have been shown to be effective in solution-phase synthesis, promoting efficient peptide bond formation with minimal side reactions. nih.govresearchgate.net

Chemoenzymatic Synthesis of this compound

Chemoenzymatic synthesis combines the selectivity of enzymes with the versatility of chemical methods. nih.govnih.gov Enzymes like proteases can be used to catalyze the formation of peptide bonds under specific conditions. mdpi.com For instance, aminoacyl-tRNA synthetases and the adenylation domain of nonribosomal peptide synthetases (NRPS) have been shown to catalyze the formation of dipeptides. d-nb.info Phenylalanine ammonia (B1221849) lyase (PAL) has been utilized in the synthesis of phenylalanine derivatives. researchgate.net While the direct enzymatic synthesis of this compound is not extensively documented, the principles of chemoenzymatic synthesis suggest its feasibility, potentially offering a greener and more selective route compared to purely chemical methods. dntb.gov.ua

Purification and Characterization Techniques for Synthetic Tripeptides

Regardless of the synthetic method employed, the crude peptide product must be purified and characterized to ensure its identity and purity.

Purification: The most common technique for purifying synthetic peptides is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). This method separates the target peptide from impurities based on differences in hydrophobicity.

Characterization: Once purified, the identity of the tripeptide is confirmed using various analytical techniques:

Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) are used to determine the molecular weight of the peptide, confirming its composition. thieme-connect.de

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR provide detailed information about the structure of the peptide, including the sequence of amino acids and their stereochemistry. nih.gov

Amino Acid Analysis: This technique confirms the amino acid composition of the peptide after hydrolysis.

Extracellular tripeptidyl peptidases, which have been purified and characterized from various organisms, can also be used to confirm the sequence of tripeptides by observing their specific cleavage patterns. acs.orgnih.govresearchgate.netbohrium.comnih.gov

Advanced Structural Characterization and Conformational Analysis of Phenylalanyl Lysyl Phenylalanine

Spectroscopic Characterization

Spectroscopic methods are pivotal in elucidating the primary and secondary structural features of Phenylalanyl-lysyl-phenylalanine in solution.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Primary and Secondary Structure Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-invasive technique for determining the detailed structure of peptides. In the context of this compound, ¹H NMR can be used to identify the aromatic protons of the phenylalanine residues, which typically appear in the spectral region between 6.5 and 8.5 ppm. nih.gov A distinct resonance centered around 7.37 ppm is characteristic of the phenyl ring protons of phenylalanine. nih.gov

The primary sequence of this compound consists of an L-phenylalanine residue at the N-terminus, a central L-lysine residue, and a C-terminal L-phenylalanine residue. smolecule.com The molecular formula is C₂₄H₃₂N₄O₄, with a molecular weight of 440.5 g/mol . smolecule.com Advanced NMR techniques, such as COSY and TOCSY, can establish the connectivity between protons within each amino acid residue, confirming their identity. NOESY experiments provide information about through-space interactions between protons, which is crucial for determining the peptide's secondary structure and the relative orientation of the amino acid side chains.

| Parameter | Value | Source |

| Molecular Formula | C₂₄H₃₂N₄O₄ | smolecule.com |

| Molecular Weight | 440.5 g/mol | smolecule.com |

| Exact Mass | 440.24235551 Da | smolecule.com |

| Primary Sequence | L-phenylalanine -> L-lysine -> L-phenylalanine | smolecule.com |

Circular Dichroism (CD) Spectroscopy for Secondary Structure Content and Conformational Transitions

Circular Dichroism (CD) spectroscopy is instrumental in assessing the secondary structure content and conformational changes of peptides in solution. For peptides containing phenylalanine, the CD spectrum often exhibits characteristic peaks. For instance, studies on Phe-Glu-Phe have shown two positive peaks at 198 and 218 nm, which are indicative of π-π stacking interactions between the phenylalanine side chains. rsc.org Similar interactions are expected in this compound and would contribute to its conformational stability. rsc.org The central lysine (B10760008) residue, with its flexible side chain, may allow for greater conformational adaptability, potentially adopting turn-like structures under specific environmental conditions. smolecule.com The phenylalanine residues, however, show a higher propensity for extended β-conformations. smolecule.com

| Residue | α-Helix Propensity | β-Sheet Propensity | Turn Propensity | Preferred Conformation |

| Phenylalanine (N-terminal) | Moderate (1.16) | High (1.33) | Low | Extended β-conformation |

| Lysine (Central) | Low (1.07) | Moderate (0.74) | High (1.15) | Extended and turn-like |

| Phenylalanine (C-terminal) | Moderate (1.16) | High (1.33) | Low | Extended β-conformation |

Data derived from studies on constituent amino acids. smolecule.com

Advanced Mass Spectrometry for Sequence Verification and Post-Synthetic Modifications

Advanced mass spectrometry techniques, such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI), are essential for verifying the primary sequence and identifying any post-synthetic modifications of this compound. These methods provide a precise measurement of the molecular weight, confirming the peptide's composition. psu.eduresearchgate.net Tandem mass spectrometry (MS/MS) can be employed to fragment the peptide, yielding a series of ions that correspond to the amino acid sequence, thus unequivocally verifying the primary structure. This technique is also sensitive enough to detect modifications such as oxidation or formylation that may occur during synthesis or handling.

X-ray Crystallography and Solid-State Structural Determination

X-ray crystallography provides unparalleled detail about the three-dimensional structure of molecules in the solid state, offering a static snapshot of their atomic arrangement.

Single-Crystal X-ray Diffraction for Defining Three-Dimensional Architectures of this compound and Related Oligopeptides

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional structure of peptides. For oligopeptides containing two phenyl rings, such as L-lysyl-L-phenylalanyl-L-phenylalanine, this method has revealed compact conformations. nih.gov In these structures, the two phenyl rings are positioned in close proximity, facilitating intramolecular interactions. nih.gov The ability to obtain diffraction-quality crystals is a prerequisite for this analysis.

Analysis of Inter-Residue Interactions: Aromatic Stacking and Hydrogen Bonding Networks

The solid-state structure of bisphenyl oligopeptides, including those related to this compound, is stabilized by a network of non-covalent interactions. A prominent feature is the intramolecular edge-to-face interaction between the two phenyl rings. nih.gov In this arrangement, a relatively positively charged hydrogen atom of one ring interacts favorably with the π-electron cloud of the other, resulting in an enthalpically favorable interaction of approximately -1 to -2 kcal/mol. nih.gov This interaction contributes to a compact and amphipathic conformation where the phenyl rings are about 5 Å apart with an interplanar angle approaching 90 degrees. nih.gov

Computational and Theoretical Investigations of Phenylalanyl Lysyl Phenylalanine

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvent Interactions

Molecular dynamics (MD) simulations are a cornerstone of computational biochemistry, enabling the exploration of the conformational landscape and dynamic behavior of peptides like Phe-Lys-Phe. These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the peptide folds, moves, and interacts with its surroundings over time.

Detailed Research Findings:

Studies on similar peptides show that phenylalanine side chains can adopt multiple conformations within a protein's binding pocket, facilitating interactions with a variety of targets. nih.gov In an aqueous environment, the peptide's backbone and the lysine (B10760008) side chain will form hydrogen bonds with water molecules, while the phenylalanine rings will prefer to minimize their exposure to the polar solvent, a phenomenon known as the hydrophobic effect. mdpi.com The explicit modeling of water molecules and ions is critical for accurately capturing these solvent interactions and their effect on the peptide's structure. nih.govnih.govmdpi.com The choice of water model, such as the common TIP3P model, and the simulation conditions are key to obtaining realistic results. nih.govdtu.dk

Table 1: Typical Parameters for MD Simulation of Peptides

| Parameter | Typical Value/Setting | Purpose |

|---|---|---|

| Force Field | AMBER, CHARMM, GROMOS | Defines the potential energy function of the system. |

| Water Model | TIP3P, SPC/E | Explicitly represents the solvent environment. |

| Box Type | Cubic, Rectangular Prism | Defines the simulation cell with periodic boundary conditions. |

| Temperature | 300 K (27 °C) | Simulates physiological temperature using a thermostat (e.g., Berendsen). nih.gov |

| Pressure | 1 bar | Maintains constant pressure using a barostat (e.g., Berendsen). nih.gov |

| Time Step | 2 fs | The interval for integrating the equations of motion. |

| Simulation Length | 100 ns - 1 µs | Determines the timescale of the dynamic processes that can be observed. |

| Ensemble | NPT (Isothermal-Isobaric) | Keeps the number of particles, pressure, and temperature constant. nih.gov |

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactive Sites

Quantum mechanical (QM) calculations provide a deeper understanding of a molecule's electronic properties, which are beyond the scope of classical MD simulations. By solving the Schrödinger equation, QM methods can determine the electron distribution, molecular orbital energies, and electrostatic potential, thereby identifying regions of the peptide that are likely to be involved in chemical reactions.

Detailed Research Findings:

For Phe-Lys-Phe, QM calculations can elucidate the electronic nature of the aromatic phenylalanine rings and the charged lysine side chain. nih.govrsc.org Methods like Density Functional Theory (DFT) are often employed to analyze the intramolecular interactions. nih.gov Analysis of the electronic structure of similar peptides containing phenylalanine and lysine has shown that the electrostatic environment is highly influenced by the charged residues. nih.govacs.org

Reactive sites within the tripeptide can be predicted using these methods. The primary amino group on the lysine side chain is a key nucleophilic and basic site, readily participating in hydrogen bonding and salt-bridge interactions. The aromatic rings of the phenylalanine residues are regions of high electron density (π-systems) and can act as nucleophiles in electrophilic aromatic substitution reactions or engage in cation-π interactions. arxiv.org Mulliken charge analysis, a method for distributing electron density among atoms, can quantitatively pinpoint these reactive centers. nih.govacs.org Studies have shown that for peptides containing these residues, atoms near the charged lysine and within the phenylalanine rings carry significant partial charges, marking them as potential sites for molecular interactions. nih.govacs.org

Table 2: Predicted Reactive Sites in Phenylalanyl-lysyl-phenylalanine

| Site | Residue | Type of Reactivity | Potential Interactions |

|---|---|---|---|

| ε-amino group (-NH₃⁺) | Lysine | Nucleophilic, Basic, H-bond donor | Salt bridges, Hydrogen bonding, Covalent modification |

| Aromatic Ring | Phenylalanine | Nucleophilic (π-cloud) | π-π stacking, Cation-π interactions, Hydrophobic interactions |

| Carbonyl Oxygen (-C=O) | Peptide Backbone | Nucleophilic, H-bond acceptor | Hydrogen bonding |

| Amide Hydrogen (-NH-) | Peptide Backbone | Electrophilic, H-bond donor | Hydrogen bonding |

Force Field Development and Validation for Phenylalanine- and Lysine-Containing Peptides

The accuracy of MD simulations is critically dependent on the quality of the force field used. plos.orgrsc.org A force field is a set of parameters and equations that approximates the potential energy of a system of atoms. Developing and validating force fields, especially for diverse chemical moieties like the aromatic phenylalanine and the charged lysine, is an ongoing area of research.

Detailed Research Findings:

Force fields such as AMBER, CHARMM, and GROMOS are widely used for protein and peptide simulations. plos.orgrsc.orgnih.gov The development of parameters for these force fields involves fitting them to high-level QM calculations or experimental data, such as NMR observables or thermodynamic properties. nih.govfrontiersin.orgnih.gov For a peptide like Phe-Lys-Phe, the force field must accurately represent a variety of phenomena: the torsional profiles of the backbone and side chains, the non-bonded van der Waals and electrostatic interactions, and the polarization effects in the presence of a solvent.

Validation studies systematically compare simulation outcomes against experimental data. plos.org For instance, simulations of small peptides are performed to check if the force field correctly predicts their propensity to form secondary structures like helices or sheets. plos.org For peptides containing both hydrophobic and charged residues, validation might involve checking their partitioning behavior between aqueous and nonpolar environments. fau.de Research has shown that different force fields can yield varying results for the same system, highlighting the importance of selecting a well-validated force field for the specific research question. plos.orgfau.de The development of polarizable force fields, like Drude, aims to more accurately capture the electronic response of molecules to their environment, which is particularly important for systems with charged residues like lysine. nih.gov

Table 3: Comparison of Common Protein Force Fields

| Force Field | Development Philosophy | Strengths | Common Applications |

|---|---|---|---|

| AMBER (e.g., ff14SB) | Parameterized using QM data for small model compounds (dipeptides). researchgate.net | Good balance for folded proteins and nucleic acids. Widely used and validated. nih.gov | Protein folding, DNA/RNA simulation, ligand binding. |

| CHARMM (e.g., CHARMM36) | Balances QM data with experimental condensed-phase properties. | Excellent for lipids and protein-lipid interactions. Good for soluble proteins. fau.de | Membrane protein simulation, protein-ligand complexes. |

| GROMOS (e.g., 54A7) | Parameterized to reproduce thermodynamic properties of pure liquids. | Good for free energy calculations and simulating protein dynamics in solution. fau.de | Protein folding, conformational sampling. |

| AMOEBA | A polarizable force field aiming for higher accuracy by including induced dipoles. | More accurately models electrostatic interactions, especially with ions and polar groups. rsc.org | High-accuracy simulations of binding and catalysis. |

De Novo Design Principles and In Silico Screening of this compound Derivatives

De novo design involves the creation of novel peptide sequences with tailored properties, while in silico screening allows for the rapid computational evaluation of large libraries of potential derivatives. nih.govresearchgate.netnih.gov These approaches are instrumental in peptide-based drug discovery, allowing for the optimization of molecules like Phe-Lys-Phe for specific therapeutic applications.

Detailed Research Findings:

The principles of de novo peptide design often revolve around controlling physicochemical properties like hydrophobicity, charge, and amphipathicity to achieve a desired function. researchgate.net For Phe-Lys-Phe, derivatives could be designed to enhance binding to a biological target, increase stability against proteases, or improve cell penetration. This can be achieved through several strategies:

Amino Acid Substitution: Replacing residues to modulate properties. For example, substituting phenylalanine with other aromatic amino acids like tryptophan could enhance π-π stacking, while adding more lysine or arginine residues would increase positive charge and potentially antimicrobial activity. researchgate.net

Incorporation of Non-canonical Amino Acids: Using D-amino acids instead of the natural L-amino acids can dramatically increase resistance to enzymatic degradation. oup.combiorxiv.org Other unnatural amino acids can be introduced to create specific structural constraints or add novel chemical functionalities. mdpi.com

Backbone Modification: Cyclizing the peptide or introducing "staples" (covalent cross-links) can lock the peptide into a specific bioactive conformation, increasing its potency and stability.

In silico screening workflows typically involve generating a virtual library of Phe-Lys-Phe derivatives and then using computational tools like molecular docking and free energy calculations to predict their binding affinity to a target protein. nih.govmdpi.com Advanced algorithms can sift through thousands of potential candidates to identify the most promising ones for experimental validation, significantly accelerating the discovery process. nih.govbiorxiv.org

Table 4: In Silico Design Strategies for this compound Derivatives

| Modification Strategy | Example | Desired Outcome |

|---|---|---|

| Increase Cationicity | Substitute Phe with Lys or Arg | Enhanced antimicrobial activity, improved interaction with negatively charged membranes. researchgate.net |

| Increase Hydrophobicity | Substitute Lys with a nonpolar residue (e.g., Leucine) | Enhanced membrane insertion or binding to hydrophobic pockets. nih.gov |

| Enhance π-π Interactions | Substitute Phe with Trp | Stronger aromatic stacking, potentially stabilizing a specific conformation. acs.org |

| Improve Proteolytic Stability | Replace L-amino acids with D-amino acids (e.g., D-Phe-D-Lys-D-Phe) | Increased half-life in biological systems. oup.combiorxiv.org |

| Conformational Constraint | N-to-C terminus cyclization | Reduced flexibility, pre-organization for binding, increased stability. |

| Introduce a Warhead | Attach a reactive group (e.g., a Michael acceptor) | Covalent inhibition of a target enzyme. mdpi.com |

Self Assembly and Supramolecular Architectures of Phenylalanyl Lysyl Phenylalanine

Principles of Peptide Self-Assembly: Driving Forces and Molecular Recognition

The spontaneous organization of peptides into ordered supramolecular structures is a phenomenon governed by a complex interplay of non-covalent interactions. rsc.orgnih.govacs.org These forces, though individually weak, collectively dictate the thermodynamic and kinetic landscape of self-assembly, leading to the formation of stable and well-defined nanostructures. rsc.org The primary driving forces include hydrogen bonding, hydrophobic interactions, electrostatic interactions, and π-π stacking. nih.govrsc.orgresearchgate.net The specific sequence of amino acids within a peptide determines the relative contributions of these interactions and ultimately directs the molecular recognition and subsequent assembly process. acs.org

Role of Phenylalanine Aromatic Interactions (π-π Stacking, Edge-to-Face Interactions)

The presence of two phenylalanine residues in the Phenylalanyl-lysyl-phenylalanine sequence plays a pivotal role in its self-assembly, primarily through aromatic interactions. nih.govacs.org These interactions, including π-π stacking and edge-to-face interactions, arise from the delocalized π-electron clouds of the phenyl rings. rsc.orgacs.org

π-π Stacking: This interaction involves the face-to-face arrangement of aromatic rings, contributing significantly to the energetic stability and directionality of the assembly process. rsc.orgnih.govmanchester.ac.uk The stacking of phenyl rings can induce a more ordered and directional growth of the peptide assemblies. manchester.ac.uk

Edge-to-Face Interactions: In this configuration, the electropositive edge of one aromatic ring interacts with the electronegative face of another.

These aromatic interactions are a crucial driving force for the aggregation of peptides containing phenylalanine and other aromatic residues. acs.orgnih.gov The organization of these aromatic side chains, whether in a disordered hydrophobic manner or a well-ordered π-π stacking arrangement, significantly influences the final morphology of the self-assembled structures. manchester.ac.uk The remarkable occurrence of aromatic residues in various amyloid-forming protein fragments suggests the general importance of π-π interactions in molecular recognition and self-assembly processes that can lead to fibril formation. nih.gov

Influence of Lysine (B10760008) Side Chains on Charge-Driven Self-Assembly

The central lysine residue, with its positively charged ε-amino group at physiological pH, introduces a significant electrostatic component to the self-assembly of this compound. smolecule.com Electrostatic interactions are a critical driving force in peptide self-assembly, capable of directing the formation of stable structures like β-sheets and α-helices. rsc.org

The charge on the lysine side chain can have a dual role. On one hand, repulsive electrostatic forces between positively charged lysine residues can prevent uncontrolled aggregation and promote the formation of discrete nanostructures. manchester.ac.uk On the other hand, these charged groups enhance the solubility of the peptide in aqueous environments, a crucial factor for controlled self-assembly. rsc.org The balance between the attractive hydrophobic and aromatic interactions of the phenylalanine residues and the repulsive electrostatic interactions of the lysine residue is a key determinant of the final supramolecular architecture. This interplay is further influenced by environmental factors such as pH and ionic strength, which can modulate the protonation state of the lysine side chain and screen electrostatic interactions. manchester.ac.ukmdpi.com For instance, in lysine-rich peptides, the side chain amine groups can promote the adsorption of other molecules, highlighting the functional role of charged residues in the assembled structures. acs.org

Formation of Ordered Nanostructures: Fibrils, Nanotubes, and Vesicles

The self-assembly of short peptides, including those with sequences analogous to this compound, can lead to a variety of well-defined and ordered nanostructures. The final morphology is a result of the intricate balance between the different non-covalent driving forces. nih.gov Common architectures observed include fibrils, nanotubes, and vesicles.

Fibrils: These are elongated, thread-like structures often characterized by a high degree of order, such as the cross-β-sheet structure found in amyloid fibrils. nih.govnih.gov The formation of fibrils is often driven by a combination of hydrogen bonding between peptide backbones and π-π stacking of aromatic side chains. rsc.orgnih.gov

Nanotubes: These are hollow, cylindrical structures. The formation of nanotubes can be driven by hydrophobic interactions that lead to the formation of cavities. rsc.org Dipeptides like L-phenylalanyl-L-phenylalanine have been shown to form nanotubular structures which can further interact to form larger dendritic structures. nih.govrsc.org

Vesicles: These are spherical, hollow structures with a bilayered membrane. The formation of vesicles is often driven by the amphiphilicity of the peptide, where hydrophobic regions form the core of the bilayer and hydrophilic regions are exposed to the aqueous environment. rsc.org

The specific nanostructure formed by this compound would be highly dependent on factors like concentration, pH, temperature, and the presence of salts, which can all influence the delicate balance of intermolecular forces. rsc.org

Hydrogelation Properties and Mechanism of Self-Assembled this compound Networks

The self-assembly of peptides like this compound can lead to the formation of hydrogels, which are three-dimensional networks of self-assembled nanostructures that entrap a large amount of water. acs.orgrsc.org The formation of a hydrogel is a macroscopic manifestation of the molecular-level self-assembly process.

The mechanism of hydrogelation involves the initial self-assembly of the peptides into primary nanostructures, such as fibrils or nanotubes. rsc.org As the concentration of the peptide increases, these nanostructures can entangle and interact, forming a cross-linked network that immobilizes the solvent and leads to the formation of a gel. rsc.org The properties of the resulting hydrogel, such as its mechanical strength and stability, are directly related to the morphology and density of the underlying nanofibrous network. rsc.org

For phenylalanine-containing peptides, π-π interactions and hydrophobic forces are key determinants for molecular recognition and subsequent self-assembly into the fibrillar structures that constitute the hydrogel network. rsc.org The introduction of a charged residue like lysine can influence the hydrogelation properties by affecting the solubility of the peptide and the electrostatic interactions within the network. For instance, in some systems, screening repulsive charge interactions with salt can promote self-assembly and hydrogel network formation. nih.gov

Responsiveness to External Stimuli in this compound Supramolecular Systems

A key feature of supramolecular systems, including those formed by this compound, is their ability to respond to external stimuli. mdpi.comnih.govresearchgate.net This responsiveness stems from the non-covalent nature of the interactions holding the assembly together, which can be disrupted or modulated by changes in the environment. mdpi.com

Common stimuli that can influence peptide-based supramolecular systems include:

pH: Changes in pH can alter the protonation state of ionizable groups, such as the amine group on the lysine side chain and the terminal carboxylic acid and amine groups of the peptide. mdpi.com This can lead to changes in electrostatic interactions, potentially causing the disassembly or reorganization of the supramolecular structure. manchester.ac.uk For example, pH changes have been shown to trigger reversible disassembly in peptide amphiphiles. manchester.ac.uk

Ionic Strength: The addition of salts can screen electrostatic interactions, which can either promote or inhibit self-assembly depending on the specific system. nih.govrsc.org

Ultrasound: Ultrasound has been shown to enhance the gelation process of some phenylalanine-derived hydrogels. nih.govnih.gov

This "smart" behavior makes these materials attractive for a variety of applications where controlled assembly and disassembly are desired.

Biochemical Interactions and Enzymatic Modifications of Phenylalanyl Lysyl Phenylalanine

Protein-Peptide Interaction Studies

The interaction of Phenylalanyl-lysyl-phenylalanine with proteins is governed by the chemical properties of its amino acid side chains. These interactions are fundamental to its potential biological roles, which may include influencing protein structure and function.

Binding Affinity and Specificity with Target Proteins

The binding of this compound to proteins is a multifaceted process involving electrostatic interactions, hydrophobic effects, and π–π stacking. The primary amine group of the lysine (B10760008) side chain is typically protonated at physiological pH, conferring a positive charge to the peptide. This allows for electrostatic interactions with negatively charged residues (aspartate, glutamate) on the surface of target proteins or with other negatively charged biomolecules like nucleic acids. smolecule.com Studies on copolymers of L-lysine and L-phenylalanine have demonstrated their ability to interact with DNA, suggesting a model for how the lysyl residue in the tripeptide could mediate binding to negatively charged macromolecules. frontiersin.org

While direct quantitative data on the binding affinity (e.g., dissociation constant, Kd) of this compound to specific proteins is not extensively documented in publicly available literature, the combined properties of its constituent amino acids suggest it has the potential to bind with moderate to high affinity to proteins with complementary electrostatic and hydrophobic surfaces. The presence of two phenylalanine residues may enhance binding to proteins with multiple aromatic binding sites. smolecule.com

Modulation of Protein Structure or Function by this compound

The binding of this compound to a protein can induce conformational changes that modulate the protein's structure and, consequently, its function. Such interactions can either activate or inhibit the protein's biological activity. Peptides containing phenylalanine have been shown to influence protein folding and stability and may participate in cellular signaling pathways. smolecule.com For instance, the amino acid phenylalanine itself can modulate insulin (B600854) signaling, which impacts glucose uptake in cells. smolecule.com

The interaction of the tripeptide with a target protein can lead to a more ordered or disordered state of a particular protein region. For example, the binding of the peptide to a flexible loop on a protein surface could stabilize the loop in a specific conformation, which might be necessary for enzymatic activity or for the recruitment of other binding partners. Conversely, the insertion of the phenylalanine side chains into a hydrophobic core could disrupt local protein structure.

Peptides similar in composition to this compound have been investigated for their ability to modulate biological pathways by binding to specific molecular targets like enzymes or receptors. This binding can influence cellular processes such as signal transduction and gene expression. The specific functional consequences of this compound binding would be highly dependent on the specific target protein and the nature of the interaction.

Enzyme-Mediated Transformations and Degradation Pathways

This compound is subject to enzymatic transformations, primarily through the action of proteases and peptidases that hydrolyze its peptide bonds. Its constituent amino acids are also involved in specific enzymatic reactions, such as those catalyzed by aminoacyl-tRNA synthetases.

Substrate Recognition by Proteases and Peptidases

The peptide bonds in this compound are susceptible to cleavage by a variety of proteases and peptidases. The specificity of these enzymes determines which peptide bond is preferentially hydrolyzed. Endopeptidases cleave within the peptide chain, while exopeptidases cleave at the N- or C-terminus. researchgate.net

Trypsin, a well-characterized serine protease, exhibits a strong preference for cleaving peptide bonds on the C-terminal side of basic amino acid residues, namely lysine and arginine. expasy.org Therefore, trypsin would be expected to cleave the peptide bond between lysine and the C-terminal phenylalanine (Lys-Phe bond) in this compound.

Chymotrypsin (B1334515), another serine protease, preferentially cleaves at the C-terminus of large hydrophobic and aromatic amino acids, such as phenylalanine, tryptophan, and tyrosine. softbeam.net In the case of this compound, chymotrypsin could potentially cleave at two sites: the C-terminus of the N-terminal phenylalanine (Phe-Lys bond) and the C-terminus of the C-terminal phenylalanine.

Table 1: Predicted Proteolytic Cleavage Sites in this compound

| Protease | Preferred Cleavage Site (P1) | Predicted Cleavage of Phe-Lys-Phe |

|---|---|---|

| Trypsin | Lysine, Arginine | Cleavage of the Lys-Phe bond |

| Chymotrypsin | Phenylalanine, Tryptophan, Tyrosine | Potential cleavage of both Phe-Lys and the C-terminal Phe |

| Pepsin | Phenylalanine, Tyrosine, Tryptophan, Leucine (B10760876) | Potential cleavage at both Phenylalanine residues |

Role in Aminoacyl-tRNA Synthetase Activity and Specificity for Constituent Amino Acids

Aminoacyl-tRNA synthetases are essential enzymes that catalyze the attachment of specific amino acids to their cognate tRNA molecules, a critical step in protein synthesis. dovepress.compnas.org Phenylalanyl-tRNA synthetase (PheRS) is responsible for charging tRNAPhe with phenylalanine, while Lysyl-tRNA synthetase (LysRS) charges tRNALys with lysine.

The active sites of these synthetases are highly specific for their respective amino acids. PheRS has a hydrophobic binding pocket that accommodates the phenyl ring of phenylalanine. nih.govpnas.org This pocket is crucial for discriminating against other amino acids, such as the structurally similar tyrosine. nih.gov Similarly, LysRS has a binding pocket that specifically recognizes the size, shape, and charge of the lysine side chain. pnas.org

While the tripeptide this compound itself is not a direct substrate for aminoacyl-tRNA synthetases, its constituent amino acids are. Following the proteolytic degradation of the tripeptide, the released free phenylalanine and lysine can be utilized by their respective synthetases for protein synthesis. Therefore, this compound can serve as a source of these essential amino acids for cellular protein production.

Studies on the substrate specificity of aminoacyl-tRNA synthetases have shown that while they are highly specific, some misacylation can occur, especially with amino acid analogs or under certain cellular conditions. dovepress.compnas.org However, the intact tripeptide is too large to fit into the amino acid binding sites of PheRS or LysRS.

Metabolic Fate and Intermediary Pathways of this compound in Biological Systems

The primary metabolic fate of this compound in biological systems is its hydrolysis into its constituent amino acids: two molecules of phenylalanine and one molecule of lysine. This breakdown is accomplished by various proteases and peptidases, as discussed previously. researchgate.netnih.gov

Once liberated, the free amino acids enter their respective metabolic pathways.

Phenylalanine Metabolism: L-phenylalanine is an essential amino acid that is primarily metabolized in the liver. The main pathway involves the hydroxylation of phenylalanine to another amino acid, L-tyrosine, a reaction catalyzed by the enzyme phenylalanine hydroxylase (PAH). wikipedia.orgembopress.org Tyrosine is then a precursor for the synthesis of several important molecules, including the catecholamine neurotransmitters (dopamine, norepinephrine, and epinephrine) and the pigment melanin. wikipedia.orggoogle.com

Alternatively, phenylalanine can undergo transamination to form phenylpyruvate. embopress.org Under normal conditions, this is a minor pathway. However, in certain metabolic disorders such as phenylketonuria (PKU), where PAH activity is deficient, this pathway becomes significant, leading to the accumulation of phenylpyruvate and its derivatives, phenylacetate (B1230308) and phenyllactate. embopress.org Phenylalanine can also be a precursor for the synthesis of various secondary metabolites in plants, such as flavonoids and lignans, starting with its conversion to cinnamic acid by phenylalanine ammonia-lyase. wikipedia.org In some bacteria, phenylalanine can be degraded anaerobically via benzoyl-CoA. nih.govmetacyc.org

Lysine Metabolism: L-lysine is also an essential amino acid with several metabolic fates. It is utilized for protein synthesis and can also be a precursor for the synthesis of carnitine, which is essential for the transport of fatty acids into the mitochondria for beta-oxidation. The degradation of lysine is complex and follows several different pathways in various organisms. In mammals, the primary pathway for lysine catabolism occurs in the liver and involves its conversion to saccharopine and subsequently to α-aminoadipate.

Therefore, the intermediary pathways of this compound metabolism are essentially the well-established pathways for phenylalanine and lysine catabolism following the initial proteolytic cleavage of the tripeptide.

Interactions with Lipid Bilayers and Biological Membranes

The structure of this compound, with two bulky, nonpolar phenylalanine residues and a central, positively charged lysine residue, facilitates a multi-step interaction with the phospholipid bilayer of biological membranes. This interaction is initiated by electrostatic attraction and followed by hydrophobic insertion, leading to significant alterations in membrane properties.

Membrane Insertion and Perturbation Mechanisms

The insertion of this compound into a lipid bilayer is a complex process driven by both electrostatic and hydrophobic forces. The positively charged ε-amino group of the central lysine residue is thought to initiate contact with the negatively charged phosphate (B84403) groups of the lipid headgroups on the membrane surface. pnas.org This initial electrostatic interaction serves to anchor the peptide to the membrane, increasing its local concentration at the water-membrane interface. frontiersin.orgnih.gov

Following this initial binding, the two hydrophobic phenylalanine residues are positioned to insert into the nonpolar acyl chain region of the lipid bilayer. frontiersin.orgresearchgate.net This insertion is thermodynamically favorable as it removes the hydrophobic side chains from the aqueous environment. The process is analogous to the behavior of other amphipathic helices and peptides, where hydrophobic residues penetrate the membrane core while polar or charged residues remain at the interface. frontiersin.org

This insertion perturbs the local lipid packing. The bulky phenyl groups of the phenylalanine residues create voids and disrupt the ordered arrangement of the lipid acyl chains, leading to a localized increase in membrane fluidity. rsc.org Molecular dynamics simulations of similar peptides have shown that such insertions can increase the flexibility and lateral diffusion of the membrane lipids. frontiersin.org The presence of charged residues like lysine can further influence the lipid organization, potentially increasing the concentration of negatively charged lipids in the vicinity of the peptide. frontiersin.org

| Feature | Description | Probable Role of this compound Residues |

| Initial Contact | Electrostatic attraction between the peptide and the membrane surface. | The positively charged lysine residue likely interacts with the negatively charged phosphate head groups of the phospholipids. pnas.org |

| Hydrophobic Insertion | The nonpolar parts of the peptide move into the hydrophobic core of the bilayer. | The two phenylalanine residues are driven into the lipid core to minimize contact with water. frontiersin.orgresearchgate.net |

| Membrane Perturbation | Disruption of the ordered structure of the lipid bilayer. | The bulky phenylalanine residues disrupt the packing of the lipid acyl chains, increasing local fluidity. rsc.org |

Impact on Membrane Permeability and Integrity

The increased permeability is a consequence of the altered membrane structure. The presence of the peptide can lower the energy barrier for the passage of molecules across the membrane. rsc.org This effect is dependent on the concentration of the peptide; higher concentrations would lead to greater membrane disruption and a more significant increase in permeability.

While increasing permeability, high concentrations of such peptides can compromise the structural integrity of the membrane. Significant disruption of the lipid bilayer can lead to a loss of its barrier function, potentially causing leakage of cellular contents. However, the extent of this damage would depend on the specific lipid composition of the membrane and the concentration of the peptide.

| Parameter | Observed Effect of Similar Peptides/Residues | Likely Impact of this compound |

| Membrane Fluidity | Increased rsc.org | Likely increases local membrane fluidity due to the insertion of bulky phenylalanine residues. |

| Water Permeability | Increased rsc.orgnih.gov | Likely increases water permeability by creating defects in the lipid packing. |

| Solute Permeability | Increased for small solutes nih.gov | Likely increases the permeability to small ions and molecules. |

| Membrane Integrity | Can be compromised at high concentrations | High concentrations may lead to a loss of barrier function. |

Mechanistic Investigations of Biological Activities of Phenylalanyl Lysyl Phenylalanine Analogues Non Clinical Focus

Antimicrobial Activity and Mode of Action (e.g., against bacterial strains, membrane disruption)

The combination of cationic and hydrophobic residues is a hallmark of many antimicrobial peptides (AMPs). Analogues containing phenylalanine and lysine (B10760008) are studied to understand the mechanisms of bacterial cell death. The primary mode of action for many such peptides involves the disruption of the bacterial cell membrane. plos.org

The positively charged lysine residue is crucial for the initial interaction with the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. Following this electrostatic attraction, the hydrophobic phenylalanine residues facilitate the peptide's insertion into and perturbation of the lipid bilayer. This can lead to membrane depolarization, pore formation, or complete lysis, ultimately causing bacterial death. aimspress.comrsc.org

For instance, studies on the antimicrobial peptide protonectin showed that substituting an amino acid with phenylalanine resulted in a derivative with potent activity against Gram-positive bacteria. nih.govscispace.com This selective activity was attributed in part to the interaction with LPS; the peptide's binding to LPS on the outer membrane of Gram-negative bacteria appeared to hinder its ability to reach the cytoplasmic membrane. nih.govscispace.com This highlights how the interplay between peptide sequence and bacterial membrane composition dictates antimicrobial specificity and efficacy.

Research on larger synthetic peptides rich in leucine (B10760876) and lysine, but also containing phenylalanine, has demonstrated significant antimicrobial activity against a range of bacteria. nih.gov Interestingly, some of these peptides exert their killing action without causing significant leakage of dyes from bacterial membrane-mimicking vesicles, suggesting their mechanism may not solely rely on forming large, disruptive pores. nih.gov

The table below summarizes findings from studies on peptides containing phenylalanine and lysine, illustrating their antimicrobial potential.

| Peptide/Analogue | Target Organisms | Observed Mechanism/Finding |

| Piscidin-1 Analogues (Phe/Lys substitutions) | Standard and drug-resistant bacterial strains | Phe residues are critical for antibacterial activity and cytotoxicity; substitutions can create novel bacterial cell selectivity. plos.org |

| Protonectin Analogue (phe-Prt) | Gram-positive bacteria (selective) | Introduction of Phe conferred selectivity; activity hampered by LPS in Gram-negative bacteria. nih.govscispace.com |

| Leu/Lys-rich peptide with Phe-peptoid residues | Gram-positive and Gram-negative bacteria | High antimicrobial activity; bacterial killing is likely not due to membrane permeabilization. nih.gov |

| Fmoc-Phenylalanine | Gram-positive bacteria | Acts as a surfactant, alters membrane permeabilization, and triggers oxidative and osmotic stress. rsc.org |

Anti-Inflammatory Modulation at the Cellular Level (e.g., inhibition of cytokine production)

Peptides containing hydrophobic and cationic amino acids like phenylalanine and lysine have demonstrated significant anti-inflammatory properties in cellular models. researchgate.netrsc.org Their mechanism often involves suppressing the production of key inflammatory mediators and cytokines.

In macrophage cell lines, such as RAW 264.7, stimulated with LPS (a potent inflammatory trigger), analogues of Phenylalanyl-lysyl-phenylalanine have been shown to inhibit the production of nitric oxide (NO), a signaling molecule involved in inflammation. plos.orgnih.gov This inhibition is often linked to the downregulation of the enzyme inducible nitric oxide synthase (iNOS). researchgate.net

Furthermore, these peptides can modulate the cytokine response. Studies have documented the reduced secretion of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β), upon treatment with phenylalanine and lysine-containing peptides. plos.orgrsc.orgnih.gov For example, certain piscidin analogues were found to suppress the production of TNF-α and other inflammatory chemokines like MIP-1 and MIP-2. plos.org Similarly, derivatives of the mitochondria-targeted peptide SS-31 (D-Arg-Dmt-Lys-Phe-NH2) showed superior inhibition of LPS-induced TNF-α and IL-1β expression in microglial cells compared to the parent compound. nih.gov

The underlying signaling pathways responsible for these effects are also a subject of investigation. Evidence suggests that these peptides can interfere with pathways like NF-κB, which is a central regulator of inflammatory gene expression. researchgate.netrsc.orgnih.gov Phenylalanine itself has been shown to inhibit TNF-α production and can initiate the NLRP3 inflammasome pathway by activating the calcium-sensing receptor (CaSR), leading to the release of IL-1β and IL-18 in alveolar macrophages. nih.govnih.govfrontiersin.org

| Peptide/Analogue | Cell Model | Key Anti-Inflammatory Effects |

| Piscidin-1 Analogues | RAW 264.7 macrophages | Inhibition of NO, TNF-α, MIP-1, and MIP-2 production. plos.org |

| Leu/Lys-rich peptide (KLW-f) | RAW 264.7 macrophages | Significant inhibition of LPS-stimulated NO production. nih.gov |

| SS-31 Derivatives (containing Phe and Lys) | BV2 microglial cells | Inhibition of LPS-induced IL-6, IL-1β, and TNF-α expression. nih.gov |

| Phenylalanine (amino acid) | Alveolar macrophages | Promotes pyroptosis and release of IL-1β and IL-18 via CaSR-NLRP3 pathway. nih.govfrontiersin.org |

Role as a Model System for Studying Protein Folding and Stability

Tripeptides are fundamental building blocks for investigating the principles of protein folding and stability. They are small enough to be computationally and experimentally manageable, yet complex enough to exhibit conformational preferences that influence the structure of larger polypeptides. researchgate.netnih.gov The study of tripeptides helps elucidate how local interactions dictated by amino acid side chains contribute to the formation of secondary structures like turns, helices, and sheets. acs.orgrsc.org

Tripeptides are often classified based on their structural rigidity, which is determined by the interactions between side chains. researchgate.netnih.gov A tripeptide like this compound contains bulky, hydrophobic aromatic groups (phenylalanine) and a flexible, charged side chain (lysine). This combination of hydrophobic and electrostatic forces would be expected to create a complex conformational landscape.

Studies on other tripeptides, such as Ala-Phe-Ala, have shown that they can adopt preferred conformations, like an inverse γ-turn, in aqueous solution. acs.orgnih.gov The formation of such stable turn structures in short peptide segments is believed to be a key nucleation event in protein folding, as it restricts the available conformational space and brings distant parts of the peptide chain closer together, facilitating further stabilizing interactions. acs.org

The hydrophobic phenylalanine residues in Phe-Lys-Phe would likely drive the peptide to adopt a conformation that buries these side chains away from the aqueous solvent, potentially through intramolecular hydrophobic collapse or interaction with other molecules. Phenylalanine has also been studied for its ability to act as a chemical chaperone, preventing protein aggregation and enhancing thermal stability. nih.gov The central, positively charged lysine residue would influence the peptide's solubility and its interaction with other charged molecules or surfaces. Therefore, this compound serves as an excellent theoretical model for studying the interplay between hydrophobic and electrostatic interactions in the earliest stages of protein folding.

| Tripeptide Study Focus | Key Findings | Relevance to Protein Folding |

| General Tripeptide Analysis | Tripeptides can be classified as rigid, intermediate, or non-rigid based on side-chain interactions. researchgate.netnih.gov | Provides a database of structural building blocks for predicting protein structure. |

| Ala-Phe-Ala Conformation | Preferentially forms an inverse γ-turn in aqueous solution. acs.orgnih.gov | Suggests that stable turn conformations in short peptides can initiate folding events. |

| Specific Triplet Propensities | Certain tripeptide sequences show strong statistical preferences for specific secondary structures (e.g., α-helix or β-sheet) in proteins. rsc.org | Shows that local sequence information can strongly bias secondary structure formation. |

| Phenylalanine as a Stabilizer | Can act as a chemical chaperone, preventing thermal aggregation of proteins like α-amylase. nih.gov | Demonstrates the role of individual amino acid side chains in maintaining protein stability. |

Influence on Receptor Binding and Signaling Pathways (in vitro/cellular models)

The constituent amino acids of this compound are known to interact with various cellular receptors and modulate key signaling pathways. These interactions are typically studied using the individual amino acids or within the context of larger peptides.

Phenylalanine: This aromatic amino acid is a known agonist for the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor that plays a role in calcium homeostasis and inflammation. nih.govnih.gov Activation of CaSR by phenylalanine can trigger multiple downstream pathways, including the activation of phospholipases and mitogen-activated protein kinases (MAPKs). nih.gov In enteroendocrine cells, phenylalanine also activates the Gq-coupled receptor GPR142 and is transported into the cell via Na+-dependent transporters, leading to membrane depolarization and the secretion of glucagon-like peptide-1 (GLP-1). nih.gov In immune cells, phenylalanine can modulate the mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism. frontiersin.orgfrontiersin.orgbiorxiv.org

Lysine: As a basic, positively charged amino acid, lysine is critical for electrostatic interactions. In the N-end rule pathway, which governs protein degradation, N-terminal lysine is a "type 1" destabilizing residue recognized by UBR proteins, a family of E3 ubiquitin ligases. nih.gov This interaction targets the protein for ubiquitination and subsequent degradation by the proteasome. Dipeptides with N-terminal destabilizing residues like lysine have been shown to delay the degradation of muscle proteins in vitro. nih.gov

| Amino Acid / Analogue | Receptor/Pathway | Cellular Effect/Finding |

| Phenylalanine | Calcium-Sensing Receptor (CaSR) | Acts as an agonist, triggering intracellular signaling cascades (e.g., MAPKs) and inflammatory responses. nih.govnih.govnih.gov |

| Phenylalanine | GPR142 / Na+-dependent transporters | In enteroendocrine cells, stimulates GLP-1 secretion. nih.gov |

| Phenylalanine | mTOR and GCN2 pathways | Modulates protein synthesis in bovine mammary epithelial cells by activating mTOR and suppressing GCN2. frontiersin.orgfrontiersin.org |

| Lysine (N-terminal) | N-end rule pathway (UBR proteins) | Recognized as a type 1 destabilizing residue, marking proteins for degradation. nih.gov |

Applications of Phenylalanyl Lysyl Phenylalanine in Advanced Materials and Biotechnology

Design of Biomimetic Materials for Tissue Engineering (e.g., extracellular matrix mimetics)

The development of biomaterials that mimic the natural extracellular matrix (ECM) is a cornerstone of tissue engineering, aiming to create scaffolds that support cell growth, proliferation, and differentiation. nih.govfrontiersin.org Peptides are ideal candidates for these applications due to their biocompatibility and the ability to design them with specific functionalities. frontiersin.org

The structure of Phenylalanyl-lysyl-phenylalanine suggests its utility in forming such biomimetic materials. The phenylalanine residues, with their aromatic side chains, can engage in π–π stacking interactions, which are crucial for the self-assembly of peptides into well-defined nanostructures like fibrils and hydrogels. smolecule.com These structures can provide the physical support necessary for tissue regeneration. frontiersin.org The lysine (B10760008) residue introduces a positive charge at physiological pH and a reactive primary amine group in its side chain. smolecule.com This charge can influence interactions with negatively charged cell membranes and biomolecules, while the amine group offers a site for chemical modification, such as cross-linking to improve scaffold stability or attaching bioactive molecules to guide cellular responses. nih.gov

Research into artificial ECM proteins has demonstrated the successful incorporation of phenylalanine analogues into protein backbones to create functional materials. nih.gov For instance, artificial proteins containing these analogues can be fabricated into films and patterned using techniques like photolithography, allowing for the creation of specific microenvironments that control cell adhesion. nih.govacs.org Similarly, self-assembling peptide hydrogels have been shown to support the growth and differentiation of various cell types, underscoring the potential of peptide-based materials as ECM mimetics. frontiersin.org

| Amino Acid Residue | Key Property | Role in Biomaterial Design | Relevant Findings |

|---|---|---|---|

| Phenylalanine | Aromatic Side Chain | Promotes self-assembly through π–π stacking, contributing to scaffold structure and stability. | Aromatic dipeptides are known to form nanotubular structures and dendritic assemblies. mdpi.com |

| Lysine | Positive Charge & Primary Amine | Mediates electrostatic interactions with cells and provides a site for covalent modification and cross-linking. | Peptides with lysine can interact with negatively charged biomolecules, enhancing stability and activity. smolecule.com |

Development of Biosensors and Bio-recognition Elements

Biosensors are critical tools that combine a biological recognition element with a signal transducer to detect specific analytes. nih.gov Peptides and enzymes are often used as the bio-recognition component due to their high specificity. nih.gov

Given its composition, this compound could be relevant to biosensor technology primarily as a target analyte or as a component in a recognition system for other molecules. The development of biosensors for L-phenylalanine is an active area of research, largely driven by the need to monitor its levels for managing the genetic disorder phenylketonuria (PKU). mpg.demdpi.com These biosensors often utilize enzymes like L-phenylalanine dehydrogenase, which specifically catalyzes a reaction involving L-phenylalanine. researchgate.net The product of this reaction, such as NADH, can then be detected optically or electrochemically to quantify the phenylalanine concentration. mpg.deresearchgate.net

Another approach involves using regulatory proteins that naturally bind to aromatic amino acids. For example, the TyrR protein in E. coli can be engineered to create specific biosensors for phenylalanine and tyrosine. nih.gov By modifying the ligand-binding pocket of such proteins, researchers can tune their selectivity for different target molecules. nih.gov A tripeptide like this compound could potentially be recognized by such engineered proteins or by specific peptidases, allowing for its detection. Furthermore, the lysine residue could be used to immobilize the peptide onto a sensor surface, enabling it to act as a recognition element for specific binding partners.

| Biosensor Principle | Recognition Element | Detection Method | Application Context |

|---|---|---|---|

| Enzymatic Assay | L-phenylalanine dehydrogenase (L-PheDH) | Optical (Fluorescence of NADH) | Diagnosis of Phenylketonuria (PKU). researchgate.net |

| Engineered Protein | Mutant TyrR regulatory protein | Reporter Gene Expression (e.g., fluorescence) | Specific detection of phenylalanine vs. similar molecules like tyrosine. nih.gov |

| Enzymatic Colorimetric Assay | Enzyme-mediated gold nanostructure formation | Colorimetric (Optical) | Point-of-care self-monitoring of phenylalanine in blood. nih.gov |

Utilization in Biocatalysis and Enzyme Immobilization

Biocatalysis uses enzymes to perform chemical transformations, offering high selectivity and mild reaction conditions compared to traditional chemistry. biorxiv.org Enzyme immobilization—attaching enzymes to a solid support—is a key strategy to enhance their stability, reusability, and suitability for industrial processes like continuous flow systems. bme.hufrontiersin.org

The amino acid L-phenylalanine is a central molecule in several biocatalytic processes. A key enzyme in this context is Phenylalanine Ammonia-Lyase (PAL), which catalyzes the non-oxidative conversion of L-phenylalanine to trans-cinnamic acid and ammonia (B1221849). frontiersin.orgrsc.org The reverse reaction is synthetically valuable for producing non-natural phenylalanine analogues. rsc.org Due to its industrial potential, significant research has focused on immobilizing PAL to improve its operational stability. rsc.org

Various immobilization strategies have been developed for PAL. These include covalent attachment to supports like single-walled carbon nanotubes and encapsulation in microcapsules. rsc.orgnih.gov For instance, site-specific covalent immobilization of an engineered PAL on carbon nanotubes resulted in a robust biocatalyst that maintained high efficiency for over seven reaction cycles. rsc.org Another method involves immobilized metal ion affinity chromatography (IMAC), where a polyhistidine-tagged PAL is selectively bound to a support charged with metal ions like Co²⁺. bme.hu This method is reversible, allowing the support to be regenerated and reused. bme.hu While this compound itself is not the biocatalyst, the principles of enzyme immobilization demonstrated with PAL are directly relevant to the biocatalysis of one of its core components.

| Support Material | Immobilization Method | Key Finding | Reference |

|---|---|---|---|

| Single-Walled Carbon Nanotubes (SWCNTs) | Site-specific covalent attachment via engineered Cysteine residue | High operational stability, retaining efficiency over >7 reaction cycles for L-Phe synthesis. | rsc.org |

| Porous Polymeric Support | Immobilized Metal Ion Affinity Chromatography (IMAC) using Co²⁺ | Achieved a biocatalytic activity of 31.8 ± 1.2 U/g; support could be regenerated. | bme.hu |

| Commercially Available Resins | Covalent immobilization | Good recovered activity (50%) and excellent stability; used in continuous flow synthesis. | frontiersin.org |

| Semipermeable Microcapsules | Encapsulation | Protected the enzyme from low pH and proteolytic degradation. | nih.govnih.gov |

Environmental Applications (e.g., pollutant removal, heavy metal extraction through peptide-based sorbents)

Peptide-based materials are being explored for environmental remediation due to their ability to be designed for specific functions, such as sequestering pollutants. The chemical properties of this compound's constituent amino acids make it a candidate for such applications.

A significant application is in the removal of oil spills. Research has demonstrated the use of an L-phenylalanine-based low-molecular-weight gelator as a smart remediation tool. mdpi.com This molecule can effectively gelate crude engine oil in aquatic environments, turning the liquid pollutant into a solid-like mass that can be easily removed. mdpi.com The high gelation efficiency of this phenylalanine derivative towards various oils makes it a promising candidate for cleaning up oil pollution. mdpi.com

Furthermore, the coordination chemistry of amino acids suggests their potential use in peptide-based sorbents for heavy metal extraction. rsc.org The carboxyl and amino groups in the peptide backbone, along with the side chains of residues like lysine, can act as binding sites for metal ions. The aromatic rings of phenylalanine can also participate in interactions that may contribute to the binding and removal of certain organic pollutants. While direct studies using this compound for heavy metal removal are not prominent, the fundamental properties of its structure are aligned with the principles of designing peptide-based sorbents for environmental cleanup. google.com

| Fluid Type | Critical Gel Concentration (CGC in wt%) |

|---|---|

| Paraffin Oil | 0.14 |

| n-octane | 0.11 |

| Cyclohexane | 0.52 |

| Soybean Oil | 0.90 |

| Olive Oil | 1.0 |

| Sunflower Oil | 1.2 |

Data sourced from a study on an L-phenylalanine-based low-molecular-weight gelator for oil spill remediation. mdpi.com

Advanced Analytical Methodologies for Detection and Quantification of Phenylalanyl Lysyl Phenylalanine

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantitative and Qualitative Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a premier method for the definitive identification and quantification of peptides like Phenylalanyl-lysyl-phenylalanine. This powerful technique combines the superior separation capabilities of liquid chromatography with the high mass accuracy and structural elucidation power of tandem mass spectrometry.

Detailed research findings on the constituent amino acid, phenylalanine, demonstrate the robustness of LC-MS/MS for amino acid and, by extension, peptide analysis. For instance, a validated method for quantifying 20 proteinogenic amino acids in mouse plasma utilizes an Intrada Amino Acid column for chromatographic separation, achieving a total run time of 13 minutes. nih.gov The mobile phases typically consist of an aqueous solution with an ammonium (B1175870) formate (B1220265) buffer and an organic phase containing acetonitrile (B52724) and formic acid. nih.gov Detection is performed using a triple quadrupole mass spectrometer in positive ion mode with multiple reaction monitoring (MRM), which ensures high selectivity and sensitivity. nih.govnih.gov In MRM, specific precursor-to-product ion transitions are monitored; for phenylalanine, this has been identified as m/z 166.2/120.2, while its isotopic analogue can be monitored at m/z 172.2/126.2. nih.gov

Method validation for such assays is rigorous, establishing key performance characteristics. For the analysis of free amino acids, limits of quantification can be as low as 12.5 or 62 ng/mL. mdpi.com A highly accurate LC-MS/MS method for phenylalanine and tyrosine in dried blood spots reported a run time of 4.5 minutes without derivatization, showcasing the speed and simplicity that can be achieved. researchgate.net The use of stable isotope-labeled internal standards is a common practice in isotope dilution LC-MS/MS (ID-LC/MS/MS) to ensure high precision and accuracy, with reported expanded uncertainty for phenylalanine measurement in serum being approximately 1.2% at a 95% confidence level. nih.gov

| Parameter | Condition/Value for Phenylalanine Analysis | Reference |

|---|---|---|

| Chromatography Column | Intrada Amino Acid (50 x 3 mm, 3 µm) | nih.gov |

| Mobile Phase A | 100 mM ammonium formate in water | nih.gov |

| Mobile Phase B | Acetonitrile: water: formic acid (95:5:0.3, v/v/v) | nih.gov |

| Ionization Mode | Positive Ion Mode | nih.govmdpi.com |

| MS/MS Transition (MRM) | m/z 166.2 → 120.2 | nih.gov |

| Limit of Quantification (LOQ) | 12.5 ng/mL | mdpi.com |

| Measurement Uncertainty | ~1.2% (at 95% confidence level) | nih.gov |

Capillary Electrophoresis and Microfluidic Platforms for Peptide Separation

Capillary electrophoresis (CE) offers a high-efficiency separation alternative to LC for peptides and their constituent amino acids. CE separates molecules based on their charge-to-size ratio in an electrolyte-filled capillary under the influence of a high-voltage electric field. usp.org For the separation of aromatic amino acids like phenylalanine, capillary zone electrophoresis (CZE) can be employed using a bare fused-silica capillary and a borate (B1201080) buffer at an alkaline pH (e.g., pH 10), with UV detection at 214 nm. nih.gov Such methods have demonstrated high separation efficiency, reaching about 150,000 plates/column for phenylalanine, and can achieve detection sensitivities of 3 µg/mL. nih.gov

To separate enantiomers (D- and L-forms) of amino acids, chiral selectors can be added to the buffer. A successful approach for separating DL-phenylalanine and DL-tryptophan involved using a mixture of β-Cyclodextrin and a chiral ionic liquid as selectors in a sodium tetraborate (B1243019) buffer (pH 9.5). nih.gov This method achieved separation in under 6 minutes with efficiencies up to 970,000 plates/m. nih.gov

Microfluidic platforms, or "lab-on-a-chip" systems, represent a significant advancement, miniaturizing and integrating separation, reaction, and detection steps onto a single device. mdpi.com These platforms offer advantages such as reduced sample and reagent consumption, faster analysis times, and high throughput. mdpi.comnih.gov For peptide analysis, microfluidic chips can be used to perform immunoaffinity purification of peptides prior to mass spectrometry. nih.gov Droplet-based microfluidics provides a means to conduct high-efficiency enzymatic digestions of proteins into peptides within discrete picoliter- to nanoliter-volume droplets, which can then be directly interfaced with a mass spectrometer. rsc.org Furthermore, microfluidic devices are being developed to study the complex interactions between peptides and polyelectrolytes, which is crucial for understanding the behavior of biopharmaceuticals. diva-portal.orgnih.gov

| Technique | Parameter | Condition/Value for Phenylalanine Separation | Reference |

|---|---|---|---|

| Capillary Zone Electrophoresis | Buffer | 0.025 M Borate (pH 10) | nih.gov |

| Capillary Zone Electrophoresis | Applied Voltage | 20 kV | nih.gov |

| Capillary Zone Electrophoresis | Detection | UV at 214 nm | nih.gov |

| Chiral Capillary Electrophoresis | Chiral Selectors | β-Cyclodextrin and a chiral ionic liquid | nih.gov |

| Chiral Capillary Electrophoresis | Linearity Range | 0.08 to 10 µg/mL | nih.gov |

| Chiral Capillary Electrophoresis | Separation Time | < 6 minutes | nih.gov |

Surface Plasmon Resonance (SPR) for Real-Time Interaction Analysis

Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions. aragen.commtoz-biolabs.com In a typical SPR experiment, one molecule (the ligand) is immobilized on a sensor chip surface, and a potential binding partner (the analyte) flows over the surface. mtoz-biolabs.com The binding and dissociation events cause a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal, providing kinetic data such as association (k_a) and dissociation (k_d) rates, and the equilibrium dissociation constant (K_D). aragen.comopenbiochemistryjournal.com

| Parameter | Value for L-Phenylalanine SPR Sensor | Reference |

|---|---|---|

| Technology | Molecularly Imprinted Polymer SPR | mdpi.comnih.gov |

| Linear Concentration Range | 5.0 - 400.0 µM | mdpi.comnih.gov |

| Limit of Detection (LOD) | 0.0085 µM | mdpi.comnih.gov |

| Limit of Quantification (LOQ) | 0.0285 µM | mdpi.comnih.gov |

| Response Time | ~9 minutes (including equilibration, adsorption, desorption) | mdpi.comnih.gov |

Immunoassays and Biosensors for Specific Detection

Immunoassays and biosensors provide highly specific and often rapid methods for detecting and quantifying target molecules. Enzyme-Linked Immunosorbent Assays (ELISAs) are a common type of immunoassay. For small molecules like amino acids and peptides, which are typically poor immunogens, a hapten-carrier strategy is often employed. A competitive ELISA kit for L-Phenylalanine, for example, allows for sensitive quantification in plasma and serum with a sensitivity of 1.7 µM and requires a sample volume of only 20 µL. immusmol.comimmusmol.com Another novel approach developed a "semi-sandwich" immunometric assay for L-phenylalanine, which involved derivatizing the amino acid to act as a hapten, achieving a detection limit of 35 nM. nih.gov

Biosensors are analytical devices that combine a biological recognition element with a physicochemical transducer to generate a measurable signal upon binding to the target analyte. mdpi.com For phenylalanine detection, various biosensor platforms have been developed:

Electrochemical Aptasensors: These use a short, single-stranded DNA or RNA molecule (an aptamer) that specifically binds to the target. An aptasensor for phenylalanine using a thiol-terminated aptamer on a gold electrode reported a detection limit of 1 nM. mdpi.comnih.gov

Enzymatic Biosensors: These utilize enzymes for specific recognition. A bi-enzymatic amperometric biosensor using L-phenylalanine dehydrogenase and diaphorase achieved a detection limit of 6.4 µM for L-phenylalanine in urine. kpfu.ru

Transcription Factor-Based Biosensors: These are whole-cell biosensors that use a transcription factor that responds to the presence of the target molecule by activating the expression of a reporter protein, such as a fluorescent protein. nih.govut.ee Such a system has been developed in E. coli to sensitively detect phenylalanine and tyrosine. nih.gov